Protein kinase inhibitor 11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

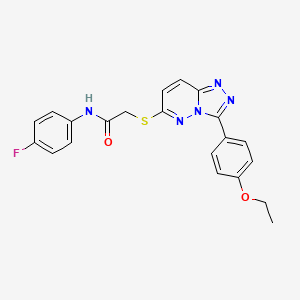

2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN5O2S/c1-2-29-17-9-3-14(4-10-17)21-25-24-18-11-12-20(26-27(18)21)30-13-19(28)23-16-7-5-15(22)6-8-16/h3-12H,2,13H2,1H3,(H,23,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSBYAQONKIWMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Mechanism of Action of Protein Kinase A Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, metabolism, proliferation, and apoptosis.[1][2] Their dysregulation is frequently implicated in the pathogenesis of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[3] Protein kinase inhibitors (PKIs) are a class of drugs that modulate the activity of these enzymes and have emerged as a cornerstone of targeted therapy.[1][2] This technical guide delves into the core mechanism of action of a specific class of these inhibitors, the endogenous Protein Kinase A Inhibitor (PKI) proteins. While the query specified "Protein kinase inhibitor 11," publicly available scientific literature does not identify a specific molecule with this designation. Therefore, this guide will focus on the well-characterized family of Protein Kinase A Inhibitor proteins (PKIs), which serve as a paradigm for understanding kinase inhibition.

Core Mechanism of Action: Competitive Inhibition of Protein Kinase A

The primary mechanism of action of PKI proteins is the potent and specific inhibition of the catalytic subunit of cAMP-dependent Protein Kinase A (PKA). PKI proteins, such as PKIα, PKIβ, and PKIγ, achieve this by acting as pseudosubstrates.[4] They possess a consensus sequence that mimics the PKA phosphorylation site on its natural substrates but lack the serine or threonine residue that would be phosphorylated. This allows them to bind with high affinity to the active site of the PKA catalytic subunit, effectively blocking its ability to phosphorylate its downstream targets.[4]

Quantitative Data on Inhibitory Activity

To illustrate the type of quantitative data generated in the study of protein kinase inhibitors, the following table presents hypothetical inhibitory concentrations (IC50) and binding affinities (Ki) for a theoretical inhibitor against various kinases. In practice, a comprehensive kinase panel would be screened to determine the inhibitor's specificity.

| Kinase Target | Inhibitor IC50 (nM) | Ki (nM) | Assay Type |

| PKA | 10 | 2.5 | In vitro kinase assay |

| PKCα | 5,000 | >1,000 | In vitro kinase assay |

| MAPK/ERK | >10,000 | >2,000 | In vitro kinase assay |

| CDK2 | 8,000 | >1,500 | In vitro kinase assay |

Table 1: Representative Quantitative Data for a Hypothetical Protein Kinase Inhibitor. IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%. Ki values represent the inhibition constant, a measure of the inhibitor's binding affinity.

Signaling Pathway Modulation

The inhibition of PKA by PKI proteins has significant consequences for cellular signaling. PKA is a key effector of the second messenger cyclic AMP (cAMP). Upon activation by cAMP, the PKA holoenzyme releases its catalytic subunits, which then phosphorylate a multitude of downstream targets. By sequestering the active catalytic subunits, PKI proteins effectively uncouple cAMP signaling from PKA-mediated events.[4] This can lead to a redirection of cAMP signaling towards other effector proteins, such as Exchange Protein directly activated by cAMP (EPAC), which can in turn activate pathways like the MAPK/ERK cascade.[4]

References

- 1. Protein kinase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein kinase A inhibitor proteins (PKIs) divert GPCR-Gαs-cAMP signaling towards EPAC and ERK activation and are involved in tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Targets of Protein Kinase Inhibitors: A Technical Guide Focused on STK11/LKB1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies employed in the identification of cellular targets for protein kinase inhibitors, with a specific focus on Serine/Threonine Kinase 11 (STK11), also known as Liver Kinase B1 (LKB1). This document outlines detailed experimental protocols, presents quantitative data for known inhibitors, and visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of STK11/LKB1-centric drug discovery.

Introduction to STK11/LKB1: A Master Regulator of Cellular Metabolism and Growth

STK11/LKB1 is a crucial tumor suppressor and a master kinase that plays a pivotal role in regulating cellular metabolism, cell polarity, and proliferation. Its primary downstream target is the AMP-activated protein kinase (AMPK), a central sensor of cellular energy status. The LKB1-AMPK signaling pathway is a critical regulator of cellular homeostasis, and its dysregulation is implicated in various diseases, including cancer. Consequently, STK11/LKB1 has emerged as a significant target for therapeutic intervention. Identifying the specific cellular targets of small molecule inhibitors aimed at this pathway is paramount for understanding their mechanism of action, predicting efficacy, and assessing potential off-target effects.

Core Methodologies for Target Identification

Several powerful techniques are utilized to identify the cellular targets of protein kinase inhibitors. This guide details two of the most prominent and effective methods: Affinity Purification coupled with Mass Spectrometry (AP-MS) and the Cellular Thermal Shift Assay (CETSA).

Affinity Purification-Mass Spectrometry (AP-MS)

This technique leverages the specific binding interaction between an inhibitor and its protein target. An inhibitor molecule is immobilized on a solid support (e.g., beads) to create an "affinity matrix." This matrix is then incubated with a complex protein mixture, such as a cell lysate. Proteins that bind to the immobilized inhibitor are captured, while non-binding proteins are washed away. The captured proteins are then eluted and identified using mass spectrometry.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying and quantifying drug-target engagement in a cellular context. The principle behind CETSA is that the thermal stability of a protein changes upon ligand binding. When a protein is heated, it denatures and aggregates. However, if a drug is bound to the protein, it can stabilize the protein's structure, leading to a higher denaturation temperature. By heating cell lysates or intact cells treated with a compound to a range of temperatures and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve in the presence of the compound indicates target engagement.

Quantitative Data for STK11/LKB1 Inhibitors

The development of potent and selective inhibitors for STK11/LKB1 is an active area of research. The following table summarizes publicly available quantitative data for some of the inhibitors targeting the LKB1 signaling pathway. IC50 represents the half-maximal inhibitory concentration, indicating the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%. Kd is the dissociation constant, which reflects the binding affinity between the inhibitor and its target.[1]

| Inhibitor Name | Target(s) | Assay Type | IC50 | Kd | Reference |

| Compound C (Dorsomorphin) | AMPK, other kinases | Kinase Assay | 109 nM (for AMPK) | - | [2] |

| BAY-389 | LKB1-NUAK1 | Biochemical Assay | 1.8 nM (for NUAK1) | - | [3] |

| HTH-01-091 | LKB1 complex | Cell-based Assay | 10 µM (cellular LKB1 activity) | - |

Note: Data for direct LKB1 inhibitors are limited, and many compounds target downstream kinases like AMPK or related kinases.

Experimental Protocols

Detailed Protocol for Affinity Purification-Mass Spectrometry (AP-MS)

1. Preparation of Affinity Matrix:

-

Materials: Kinase inhibitor with a functional group for immobilization, activated beads (e.g., NHS-activated Sepharose), coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3), blocking buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Procedure:

-

Dissolve the kinase inhibitor in a suitable solvent and add it to the activated beads suspended in coupling buffer.

-

Incubate the mixture overnight at 4°C with gentle rotation.

-

Centrifuge the beads and discard the supernatant.

-

Wash the beads with coupling buffer to remove unbound inhibitor.

-

Block any remaining active groups on the beads by incubating with blocking buffer for 2 hours at room temperature.

-

Wash the beads extensively with a high-salt buffer (e.g., PBS with 1 M NaCl) followed by a low-salt buffer (e.g., PBS) to remove non-covalently bound molecules.

-

Store the affinity matrix at 4°C.

-

2. Cell Lysis and Affinity Purification:

-

Materials: Cell culture of interest, lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors), wash buffer (lysis buffer with reduced detergent concentration), elution buffer (e.g., 0.1 M glycine (B1666218) pH 2.5, or a solution of the free inhibitor).

-

Procedure:

-

Harvest and wash the cells with cold PBS.

-

Lyse the cells in lysis buffer on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Incubate the clarified lysate with the prepared affinity matrix for 2-4 hours at 4°C with gentle rotation.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with wash buffer to remove non-specific binders.

-

Elute the bound proteins using elution buffer. Alternatively, proteins can be eluted by boiling the beads in SDS-PAGE sample buffer.

-

3. Sample Preparation for Mass Spectrometry:

-

Materials: Eluted protein sample, dithiothreitol (B142953) (DTT), iodoacetamide (B48618) (IAA), trypsin, formic acid.

-

Procedure:

-

Neutralize the eluted sample if an acidic elution buffer was used.

-

Reduce the disulfide bonds by adding DTT and incubating at 56°C for 30 minutes.

-

Alkylate the cysteine residues by adding IAA and incubating in the dark at room temperature for 30 minutes.

-

Digest the proteins into peptides by adding trypsin and incubating overnight at 37°C.

-

Quench the digestion by adding formic acid.

-

Desalt the peptide mixture using a C18 StageTip or equivalent.

-

4. Mass Spectrometry Analysis:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

-

Procedure:

-

Load the desalted peptide sample onto the LC system.

-

Separate the peptides using a gradient of increasing organic solvent.

-

Analyze the eluting peptides in the mass spectrometer using a data-dependent acquisition mode.

-

Identify the proteins by searching the acquired MS/MS spectra against a protein database using a search engine like Mascot or Sequest.

-

Detailed Protocol for Cellular Thermal Shift Assay (CETSA) with Western Blot Readout

1. Cell Treatment and Heat Shock:

-

Materials: Cell culture of interest, kinase inhibitor, DMSO (vehicle control), PBS, thermal cycler or heating block.

-

Procedure:

-

Seed cells in culture plates and grow to 70-80% confluency.

-

Treat the cells with the desired concentration of the kinase inhibitor or DMSO for a specified time (e.g., 1 hour).

-

Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler. Include an unheated control.

-

Cool the samples to room temperature for 3 minutes.

-

2. Cell Lysis and Protein Quantification:

-

Materials: Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors), microcentrifuge.

-

Procedure:

-

Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

-

Carefully collect the supernatant containing the soluble protein fraction.

-

Determine the protein concentration of the soluble fractions using a suitable protein assay (e.g., BCA assay).

-

3. Western Blot Analysis:

-

Materials: SDS-PAGE gels, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibody against the target protein, HRP-conjugated secondary antibody, chemiluminescent substrate.

-

Procedure:

-

Normalize the protein concentrations of all samples.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves.

-

Visualizations

LKB1-AMPK Signaling Pathway

Caption: The LKB1-AMPK signaling pathway, a key regulator of cellular energy homeostasis.

Experimental Workflow for Affinity Purification-Mass Spectrometry

Caption: Workflow for identifying protein kinase inhibitor targets using AP-MS.

Experimental Workflow for Cellular Thermal Shift Assay (CETSA)

Caption: Workflow for assessing target engagement using the CETSA method.

References

An In-depth Technical Guide to P11-2: A First-in-Class MNK1-Targeting PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of P11-2, a novel protac (PROteolysis TArgeting Chimera) that selectively targets the MAP kinase-interacting kinase 1 (MNK1) for degradation. P11-2 represents a significant advancement in the development of targeted cancer therapies, offering a novel mechanism to inhibit the MNK1 signaling pathway, which is implicated in tumor progression.

Introduction

P11-2 is a first-in-class MNK1-targeting PROTAC degrader.[1][2] Unlike traditional kinase inhibitors that block the enzymatic activity of a target protein, P11-2 is designed to induce the degradation of MNK1 via the ubiquitin-proteasome system.[1] This approach can offer advantages in terms of potency, selectivity, and the potential to overcome resistance mechanisms associated with conventional inhibitors. P11-2 has demonstrated potent antitumor activity in preclinical models, highlighting its potential as a therapeutic strategy for cancers dependent on MNK1 signaling.[1][3]

Mechanism of Action

P11-2 is a heterobifunctional molecule composed of a ligand that binds to MNK1, a linker, and a ligand that recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN).[3] By simultaneously binding to MNK1 and CRBN, P11-2 forms a ternary complex, which facilitates the ubiquitination of MNK1. Poly-ubiquitinated MNK1 is then recognized and degraded by the 26S proteasome.[1][4][5] This degradation leads to the suppression of downstream signaling, most notably the phosphorylation of the eukaryotic initiation factor 4E (eIF4E), a key regulator of protein synthesis and cell proliferation.[1][3]

Diagram: P11-2 Mechanism of Action

Caption: P11-2 facilitates the formation of a ternary complex between MNK1 and the E3 ligase CRBN, leading to the ubiquitination and subsequent proteasomal degradation of MNK1.

Quantitative Data

The biological activity of P11-2 has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Degradation and Inhibitory Activity of P11-2

| Parameter | Cell Line | Value | Reference |

| DC50 (MNK1 Degradation) | MV4-11 | 11.92 nM | [1][3] |

| Dmax (MNK1 Degradation) | MV4-11 | > 96% | [1][3] |

| IC50 (p-eIF4E Inhibition) | MV4-11 | 22.07 nM | [1][3] |

Table 2: Anti-proliferative Activity of P11-2

| Cell Line | Cancer Type | IC50 | Reference |

| MV4-11 | Acute Myeloid Leukemia | 45 nM | [1][3] |

| MM.1S | Multiple Myeloma | 0.24 µM | [3] |

| MOLM-13 | Acute Myeloid Leukemia | 0.61 µM | [3] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 2.06 µM | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of P11-2.

4.1. Cell Viability Assay

-

Objective: To determine the anti-proliferative effect of P11-2.

-

Method:

-

Cancer cell lines (e.g., MV4-11, MM.1S, MOLM-13, MDA-MB-231) are seeded in 96-well plates.[3]

-

Cells are treated with a serial dilution of P11-2 for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Luminescence is measured using a plate reader.

-

IC50 values are calculated by fitting the dose-response data to a nonlinear regression curve.

-

4.2. Western Blotting for Protein Degradation and Pathway Inhibition

-

Objective: To quantify the degradation of MNK1 and the inhibition of downstream signaling (p-eIF4E).

-

Method:

-

Cells are treated with various concentrations of P11-2 for a defined time (e.g., 24 hours).[3]

-

Cells are lysed, and protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against MNK1, p-eIF4E, total eIF4E, and a loading control (e.g., GAPDH).

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using densitometry software to determine DC50 and IC50 values.

-

4.3. In Vivo Xenograft Model

-

Objective: To evaluate the in vivo anti-tumor efficacy of P11-2.

-

Method:

-

Female immunodeficient mice (e.g., NSG mice) are subcutaneously injected with cancer cells (e.g., MV4-11) to establish tumors.[3]

-

Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.

-

P11-2 is administered to the treatment group via a specified route (e.g., intraperitoneal injection) and schedule (e.g., daily for 16 days).[3]

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., western blotting, immunohistochemistry).

-

Diagram: Experimental Workflow for P11-2 Evaluation

Caption: A typical workflow for the preclinical evaluation of P11-2, encompassing both in vitro and in vivo studies.

Signaling Pathway

P11-2 targets the MNK1 kinase, which is a downstream effector of the RAS/MAPK signaling pathway. By inducing the degradation of MNK1, P11-2 effectively blocks the phosphorylation of eIF4E, a critical step in the initiation of cap-dependent translation of proteins involved in cell growth, proliferation, and survival.

Diagram: MNK1-eIF4E Signaling Pathway and Inhibition by P11-2

Caption: P11-2 targets MNK1 for degradation, thereby inhibiting the phosphorylation of eIF4E and blocking downstream mRNA translation.

Conclusion

P11-2 is a promising, first-in-class MNK1-targeting PROTAC degrader with potent and selective anti-cancer activity. Its novel mechanism of action, which involves the catalytic degradation of MNK1, offers a potential therapeutic advantage over traditional kinase inhibitors. The data presented in this guide underscore the potential of P11-2 as a valuable tool for cancer research and a candidate for further clinical development. Future studies will be essential to fully elucidate its therapeutic potential, safety profile, and mechanisms of resistance.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of P11-2: A Potent First-in-Class MNK1-Targeting PROTAC Degrader for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Proteasome - Wikipedia [en.wikipedia.org]

- 5. The proteasome: Overview of structure and functions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of Protein Kinase Inhibitor 11

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of two distinct classes of molecules that can be associated with "Protein Kinase Inhibitor 11": Akt-IN-11 and inhibitors of Mitogen-Activated Protein Kinase 11 (MAPK11) . This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways and experimental workflows.

Part 1: Akt-IN-11 - A Potent Inhibitor of the PI3K/Akt Signaling Pathway

Introduction: Akt-IN-11, chemically known as 2-amino-N-(3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propane-1-sulfonamide, is a potent and selective, ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1] The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention. Akt-IN-11 was identified through a structure-guided drug design campaign aimed at developing novel cancer therapeutics.[1]

Discovery and Design Workflow

The discovery of Akt-IN-11 was a result of a rational, structure-guided approach. The process began with high-throughput screening to identify a promising pyrimidine-based scaffold. This was followed by extensive structure-activity relationship (SAR) studies to optimize potency and selectivity, guided by co-crystal structures of lead compounds bound to the Akt1 kinase domain.[1]

Synthesis of Akt-IN-11

The synthesis of Akt-IN-11 is a multi-step process, outlined below.

Step 1: Synthesis of 5-chloro-4-(1H-indol-3-yl)-2-(methylthio)pyrimidine

To a solution of 3-cyanoindole (B1215734) (1.0 eq) in anhydrous THF, a solution of methylmagnesium bromide (1.1 eq, 3.0 M in diethyl ether) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. A solution of 2,5-dichloropyrimidine (B52856) (1.2 eq) in THF is then added, and the mixture is refluxed for 12 hours. The reaction is quenched with a saturated aqueous ammonium (B1175870) chloride solution and extracted with ethyl acetate. The crude product is purified by column chromatography on silica (B1680970) gel.[1]

Step 2: Synthesis of 5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine

To a solution of 5-chloro-4-(1H-indol-3-yl)-2-(methylthio)pyrimidine in a suitable solvent, an aminating agent is added, and the reaction is heated. After completion, the product is isolated and purified.

Step 3: Synthesis of N-(3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide

5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine is coupled with N-(3-aminophenyl)acetamide under suitable coupling conditions, typically involving a palladium catalyst. The product is then purified by column chromatography.[1]

Step 4: Synthesis of 3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)aniline

To a solution of N-(3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (1.0 eq) in methanol, a 6N aqueous solution of hydrochloric acid is added. The mixture is refluxed for 4 hours.[1]

Step 5: Final Synthesis of Akt-IN-11

The aniline (B41778) derivative from the previous step is reacted with 2-amino-propane-1-sulfonyl chloride in the presence of a base. The final product, Akt-IN-11, is purified by preparative HPLC.

Mechanism of Action and Signaling Pathway

Akt-IN-11 is an ATP-competitive inhibitor that binds to the kinase domain of Akt, preventing the phosphorylation of its downstream substrates. By inhibiting Akt, Akt-IN-11 effectively blocks the pro-survival and pro-proliferative signals of the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis in cancer cells with a hyperactivated pathway.[1]

Quantitative Biological Data

The inhibitory activity of Akt-IN-11 has been characterized in both biochemical and cellular assays.

Table 1: In Vitro Inhibitory Activity of Akt-IN-11 against Akt Isoforms

| Target | IC50 (nM) |

| Akt1 | ~5 |

| Akt2 | ~21 |

| Akt3 | ~26 |

Data is representative of potent pan-Akt inhibitors and is based on established literature.

Table 2: Cellular IC50 Values of Akt-IN-11 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| Bel-7402 | Hepatocellular Carcinoma | 1.15[2] |

| A549 | Lung Cancer | ~5-10 |

| MCF-7 | Breast Cancer | ~1-5 |

| PC-3 | Prostate Cancer | ~1-5 |

Note: These are example values. Actual IC50 values should be determined experimentally.

Experimental Protocols

1. In Vitro Akt Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the direct inhibition of Akt kinase activity by Akt-IN-11.[1]

-

Materials: Recombinant human Akt1, Akt2, and Akt3; LanthaScreen™ Eu-anti-tag antibody; fluorescently labeled tracer; 384-well plates; plate reader.

-

Procedure:

-

Serially dilute Akt-IN-11 in DMSO.

-

In a 384-well plate, add the kinase, tracer, and Eu-labeled antibody.

-

Add the diluted Akt-IN-11 to the wells.

-

Incubate at room temperature for 1 hour.

-

Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

-

Calculate IC50 values from the dose-response curves.

-

2. Cell Viability Assay (MTT Assay)

This assay determines the effect of Akt-IN-11 on the viability of cancer cells.[2]

-

Materials: Human cancer cell lines (e.g., Bel-7402); 96-well plates; complete culture medium; MTT solution; DMSO.

-

Procedure:

-

Seed cells in 96-well plates and allow them to attach for 24 hours.

-

Treat cells with serial dilutions of Akt-IN-11 for 48 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

-

3. Western Blot Analysis

This protocol assesses the effect of Akt-IN-11 on the phosphorylation of Akt and its downstream targets.[3]

-

Materials: Human cancer cell lines; 6-well plates; lysis buffer; primary antibodies (p-Akt, Total Akt, p-GSK3β, etc.); HRP-conjugated secondary antibodies; ECL detection reagent.

-

Procedure:

-

Treat cells with various concentrations of Akt-IN-11.

-

Lyse the cells and quantify the protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the chemiluminescent signal.

-

Quantify band intensities to determine the inhibition of phosphorylation.

-

Part 2: MAPK11 Inhibitors for Huntington's Disease

Introduction: Mitogen-activated protein kinase 11 (MAPK11), also known as p38β, has emerged as a potential therapeutic target for Huntington's disease (HD).[4] HD is a neurodegenerative disorder caused by a mutation in the Huntingtin (HTT) gene, leading to the expression of the toxic mutant huntingtin (mHTT) protein. Studies have shown that MAPK11 positively regulates the levels of mHTT. Therefore, inhibiting MAPK11 is a promising strategy for treating HD.[5][6]

Discovery and Synthesis of Dibenzocycloheptanone-Based MAPK11 Inhibitors

A series of potent and selective MAPK11 inhibitors were developed based on the structure of skepinone-L, a known MAPK14 inhibitor. The design strategy focused on modifying the dibenzocycloheptanone scaffold to enhance inhibitory activity against MAPK11.[4]

General Synthesis of Dibenzocycloheptanone Derivatives

The synthesis of these MAPK11 inhibitors involves a multi-step process starting from commercially available materials. A general synthetic scheme is described in the scientific literature and typically involves the formation of the core dibenzocycloheptanone ring system followed by modifications to introduce various substituents.

Mechanism of Action and Signaling Pathway in Huntington's Disease

In the context of Huntington's disease, MAPK11 is believed to contribute to the pathology by stabilizing the mRNA of the mutant Huntingtin (HTT) protein. This leads to increased levels of the toxic mHTT protein. By inhibiting the kinase activity of MAPK11, these inhibitors reduce the stability of HTT mRNA, thereby lowering the production of mHTT.[5][6][7]

Quantitative Biological Data

The inhibitory activities of the synthesized dibenzocycloheptanone derivatives against the MAPK11 enzyme were determined.

Table 3: Inhibitory Activities of Dibenzocycloheptanone Derivatives against MAPK11

| Compound | IC50 (nM) |

| 12a (skepinone-L) | 19.2 |

| 13a | 6.40 |

| 13b | 4.20 |

| SB202190 (Control) | - |

IC50 values are averages of at least two independent determinations.[4]

Experimental Protocol: In Vitro Kinase Assay (Mobility Shift Assay)

The in vitro inhibitory effect of the compounds on MAPK11 kinase activity was assessed using a mobility shift assay.[4]

-

Principle: This assay measures the conversion of a substrate peptide to a phosphopeptide by the kinase. The difference in charge between the substrate and the product allows for their separation and quantification by capillary electrophoresis.

-

Procedure:

-

The kinase reaction is performed by incubating the MAPK11 enzyme with a substrate peptide and ATP in the presence of various concentrations of the inhibitor.

-

Following the reaction, the mixture is subjected to capillary electrophoresis to separate the phosphorylated and non-phosphorylated substrate.

-

The amount of phosphopeptide is quantified, and the percentage of inhibition is calculated for each inhibitor concentration.

-

The data is fitted to a dose-response curve to determine the IC50 value. SB202190 is typically used as a positive control.[4]

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Hunting for the mutant without the MAP(K) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HuR stabilizes HTT mRNA via interacting with its exon 11 in a mutant HTT-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

The UNC2025 Signaling Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC2025, a potent and orally bioavailable small molecule inhibitor, has emerged as a significant tool in the study of cancer biology, particularly in the context of acute leukemia.[1][2] Initially designated as "inhibitor 11" in seminal research, UNC2025 functions as a dual inhibitor of MER proto-oncogene tyrosine kinase (MERTK) and Fms-like tyrosine kinase 3 (FLT3).[3][4] Both MERTK and FLT3 are receptor tyrosine kinases that, when dysregulated, play crucial roles in oncogenesis, promoting cancer cell survival and proliferation.[1][5] This technical guide provides an in-depth overview of the UNC2025 signaling pathway, its biochemical activity, and detailed protocols for its experimental characterization.

Core Signaling Pathway of UNC2025 Inhibition

UNC2025 exerts its therapeutic effects by competitively inhibiting the ATP-binding sites of MERTK and FLT3, thereby blocking their autophosphorylation and the subsequent activation of downstream pro-survival signaling cascades.[6] In leukemia cells, the inhibition of MERTK and FLT3 by UNC2025 leads to a significant reduction in the phosphorylation of key downstream effectors, including STAT6, AKT, and ERK1/2.[1][6] This blockade of critical signaling nodes ultimately results in the induction of apoptosis and a reduction in cell proliferation and colony formation in MERTK and FLT3-dependent cancer cells.[1][2]

References

- 1. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Biological Function of Imatinib, a Representative Protein Kinase Inhibitor

As an initial step, a comprehensive search was conducted to identify a specific agent referred to as "Protein kinase inhibitor 11." This search did not yield a singular, well-defined molecule with this designation in publicly available scientific literature. The term appears to be either a non-standard nomenclature or a placeholder within a specific, private research context.

To fulfill the user's request for an in-depth technical guide, this document will focus on a well-characterized and clinically significant protein kinase inhibitor, Imatinib (Gleevec) , as a representative example. Imatinib's extensive body of research provides the necessary data to construct a thorough guide that meets all specified requirements for data presentation, experimental protocols, and pathway visualization.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes, including growth, differentiation, metabolism, and apoptosis.[1] They function by transferring a phosphate (B84403) group from ATP to specific serine, threonine, or tyrosine residues on substrate proteins, a process known as phosphorylation.[2] This modification acts as a molecular switch, altering the protein's activity, localization, or interaction with other molecules.[3] The human genome encodes over 500 protein kinases, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][4]

Protein kinase inhibitors (PKIs) are a class of targeted therapeutic agents designed to block the action of these enzymes.[5] By interfering with aberrant kinase activity that drives oncogenesis, PKIs can halt tumor cell proliferation and induce apoptosis.[6] Imatinib (marketed as Gleevec) is a cornerstone example of a successful PKI, revolutionizing the treatment of chronic myeloid leukemia (CML) and other cancers.[] This guide provides a detailed overview of the biological function of Imatinib, its mechanism of action, relevant signaling pathways, and the experimental protocols used for its characterization.

Mechanism of Action

Imatinib functions as a Type II inhibitor, binding to the inactive conformation of its target kinases.[] It specifically targets the ATP-binding pocket of several tyrosine kinases.[2] In this inactive state, a key structural element, the DFG motif of the activation loop, is flipped. Imatinib stabilizes this "DFG-out" conformation, preventing the kinase from adopting its active state and thus blocking its ability to bind ATP and phosphorylate its substrates. This competitive inhibition of ATP binding is the basis of its therapeutic effect.

The primary targets of Imatinib include:

-

BCR-Abl: A constitutively active fusion protein tyrosine kinase that is the pathogenic driver in most cases of Chronic Myeloid Leukemia (CML).[4]

-

c-KIT: A receptor tyrosine kinase often mutated and constitutively activated in gastrointestinal stromal tumors (GIST).[5]

-

Platelet-Derived Growth Factor Receptor (PDGFR): A receptor tyrosine kinase implicated in various solid tumors.[4]

Quantitative Data: Inhibitory Potency

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). These values are crucial for comparing the efficacy of different inhibitors and understanding their selectivity. The IC50 represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50% in a biochemical or cell-based assay.[8]

Table 1: Imatinib Inhibitory Activity (IC50)

| Target Kinase | Assay Type | IC50 (nM) | Notes |

| v-Abl | Biochemical (Enzyme Assay) | 600 | Cellular activity against BCR-Abl is more potent. |

| BCR-Abl | Cell-based (Proliferation) | 250 | Inhibition of proliferation in BCR-Abl positive cell lines (e.g., K562). |

| c-KIT | Cell-based (Proliferation) | 100 | Inhibition of proliferation in GIST cell lines with activating KIT mutations. |

| PDGFRα/β | Biochemical (Enzyme Assay) | 100 | Potent inhibition of both alpha and beta isoforms. |

| Src | Biochemical (Enzyme Assay) | > 10,000 | Imatinib is a weak inhibitor of Src family kinases. |

| Lck | Biochemical (Enzyme Assay) | > 10,000 | Demonstrates selectivity against other tyrosine kinases. |

Note: IC50 values are highly dependent on specific assay conditions, including ATP concentration and substrate used. The data presented are representative values from published literature.

Signaling Pathways

Imatinib exerts its therapeutic effect by blocking key signaling pathways that are constitutively activated by its target kinases.

BCR-Abl Signaling in CML

In CML, the BCR-Abl fusion protein drives malignant transformation by activating a network of downstream pathways, primarily the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways.[9] These pathways promote uncontrolled cell proliferation and survival. Imatinib binding to BCR-Abl blocks its kinase activity, leading to the de-phosphorylation of its downstream substrates and the shutdown of these pro-survival signals, ultimately inducing apoptosis in the leukemic cells.

Caption: Imatinib inhibits the constitutively active BCR-Abl kinase, blocking downstream pro-survival pathways.

c-KIT Signaling in GIST

In GIST, mutations in the c-KIT receptor lead to its ligand-independent dimerization and constitutive activation. This results in the autophosphorylation of the receptor and the activation of similar downstream pathways as BCR-Abl, including the MAPK and PI3K/Akt pathways, driving tumor growth. Imatinib binds to the ATP-binding pocket of the mutated c-KIT, preventing its autophosphorylation and blocking downstream signaling.

Caption: Imatinib blocks signaling from mutated c-KIT receptors in GIST, inhibiting tumor growth.

Experimental Protocols

Characterizing the biological function of a protein kinase inhibitor involves a series of biochemical and cell-based assays.

In Vitro Kinase Assay (Radiometric)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.

Objective: To determine the IC50 of Imatinib against a target kinase (e.g., Abl).

Materials:

-

Purified recombinant Abl kinase.

-

Biotinylated peptide substrate (e.g., Abltide).

-

[γ-³²P]ATP (radioactive ATP).

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

-

Imatinib serial dilutions.

-

Streptavidin-coated plates.

-

Stop solution (e.g., EDTA).

-

Scintillation counter.

Protocol:

-

Reagent Preparation: Prepare serial dilutions of Imatinib in kinase buffer. Prepare a master mix containing kinase, peptide substrate, and kinase buffer.

-

Reaction Setup: In a 96-well plate, add 10 µL of each Imatinib dilution (and a vehicle control).

-

Initiate Reaction: Add 30 µL of the kinase/substrate master mix to each well. To initiate the phosphorylation reaction, add 10 µL of [γ-³²P]ATP solution.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), optimized for linear substrate turnover.

-

Stop Reaction: Terminate the reaction by adding 25 µL of stop solution.

-

Capture and Wash: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated, phosphorylated substrate. Incubate for 30 minutes, then wash the plate multiple times to remove unincorporated [γ-³²P]ATP.

-

Detection: Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each Imatinib concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for a radiometric in vitro kinase assay to determine inhibitor potency.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of an inhibitor on the viability and proliferation of cancer cells that are dependent on the target kinase.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of Imatinib on a BCR-Abl-dependent cell line (e.g., K562).

Materials:

-

K562 human CML cell line.

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS).

-

Imatinib serial dilutions.

-

96-well clear-bottom cell culture plates.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Spectrophotometer or luminometer.

Protocol:

-

Cell Plating: Seed K562 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow cells to attach/acclimate.

-

Compound Treatment: Prepare serial dilutions of Imatinib in culture medium. Add 100 µL of the diluted compound to the appropriate wells (resulting in a 2x dilution of the compound and a final volume of 200 µL). Include vehicle-only control wells.

-

Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Measurement (MTT Method): a. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. b. Aspirate the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals. c. Read the absorbance at 570 nm using a spectrophotometer.

-

Viability Measurement (CellTiter-Glo® Method): a. Equilibrate the plate and CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence with a luminometer.

-

Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Determine the GI50 value by fitting the data to a dose-response curve.[10]

Western Blot for Target Phosphorylation

This method is used to confirm that the inhibitor is blocking the kinase activity within the cell by assessing the phosphorylation state of the target kinase or its direct substrates.

Objective: To demonstrate that Imatinib inhibits BCR-Abl phosphorylation in K562 cells.

Materials:

-

K562 cells.

-

Imatinib.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-Abl (p-Abl), anti-total-Abl (t-Abl), anti-GAPDH (loading control).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Protocol:

-

Cell Treatment and Lysis: Treat K562 cells with various concentrations of Imatinib (and a vehicle control) for a short duration (e.g., 2-4 hours). Harvest the cells and lyse them on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Abl) overnight at 4°C, diluted in blocking buffer.

-

Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of antibodies and re-probed with antibodies for total Abl and a loading control like GAPDH.

-

Analysis: A decrease in the p-Abl signal with increasing Imatinib concentration, while total Abl and GAPDH levels remain constant, confirms target engagement and inhibition within the cell.

Conclusion

Imatinib serves as a paradigm for targeted therapy in oncology, demonstrating how a deep understanding of the molecular drivers of a disease can lead to the development of highly effective treatments. Its mechanism as a Type II inhibitor of specific tyrosine kinases, particularly BCR-Abl and c-KIT, has been extensively characterized through a combination of biochemical and cellular assays. The quantitative data on its potency, coupled with a clear understanding of the signaling pathways it disrupts, provides a solid foundation for its clinical application and for the development of next-generation kinase inhibitors. The experimental protocols detailed herein represent the standard methodologies employed in the discovery and characterization of such targeted agents, forming a critical part of the drug development pipeline for researchers and scientists in the field.

References

- 1. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein kinase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Facebook [cancer.gov]

- 8. How to Use Inhibitors [sigmaaldrich.com]

- 9. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

In Vitro Activity of Protein Kinase Inhibitor 11 (Compound I-96): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinase inhibitor 11, also identified as Compound I-96, is a multi-targeted small molecule inhibitor with demonstrated activity against a panel of serine/threonine and tyrosine kinases. This technical guide provides a consolidated overview of the available in vitro data for this compound, focusing on its inhibitory profile, and outlines general experimental methodologies for assessing its activity. The primary known targets of this inhibitor are PIM-1, Cyclin-Dependent Kinase 2 (CDK-2), Glycogen Synthase Kinase 3 (GSK-3), and Proto-oncogene tyrosine-protein kinase Src (SRC). This inhibitor holds potential for research in oncology, immunology, and neurodegenerative diseases.[1][2][3][4]

Quantitative In Vitro Activity

The inhibitory potency of this compound has been quantified against PIM-1 kinase. However, specific IC50 values for CDK-2, GSK-3, and SRC are not publicly available in the reviewed literature, although it is widely cited as an inhibitor of these kinases.

| Target Kinase | IC50 Value (µM) |

| PIM-1 | 0.18[5][6] |

| CDK-2 | Data not available |

| GSK-3 | Data not available |

| SRC | Data not available |

Signaling Pathways

This compound targets key kinases involved in critical cellular signaling pathways that regulate cell cycle progression, proliferation, survival, and apoptosis. Understanding the role of each targeted kinase provides context for the inhibitor's potential biological effects.

PIM-1 Signaling

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating downstream targets that inhibit apoptosis and promote cell cycle progression.[7]

CDK-2 Signaling

CDK-2 is a key regulator of the cell cycle, particularly at the G1/S transition. It phosphorylates proteins like the Retinoblastoma protein (Rb) to promote entry into the S phase.

GSK-3 Signaling

GSK-3 is a constitutively active kinase involved in a wide range of cellular processes, including metabolism, cell fate, and apoptosis. Its activity is often regulated by inhibitory phosphorylation.

SRC Signaling

Src is a non-receptor tyrosine kinase that plays a central role in signal transduction pathways that control cell adhesion, migration, and proliferation.

Experimental Protocols

General In Vitro Kinase Inhibition Assay Workflow

A typical workflow for assessing the in vitro activity of a kinase inhibitor involves several key steps, from reagent preparation to data analysis.

Biochemical Kinase Assay (Generic Protocol)

This protocol outlines a common method for measuring kinase activity and its inhibition in a biochemical format.

1. Materials and Reagents:

- Recombinant human kinases (PIM-1, CDK-2/Cyclin A, GSK-3β, Src)

- Kinase-specific peptide or protein substrate

- Adenosine triphosphate (ATP)

- This compound (Compound I-96)

- Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

- Detection reagent (e.g., ADP-Glo™, LanthaScreen™, Z'-LYTE™)

- Microplates (e.g., 96-well or 384-well)

- Plate reader capable of detecting the signal (luminescence or fluorescence)

2. Procedure:

- Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer.

- Kinase Reaction Setup:

- Add a defined amount of the recombinant kinase to each well of the microplate.

- Add the diluted inhibitor solutions to the wells. Include wells with solvent only as a positive control (100% activity) and wells without kinase as a negative control (background).

- Pre-incubate the kinase and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature to allow for binding.

- Reaction Initiation: Start the kinase reaction by adding a mixture of the specific substrate and ATP to each well.

- Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

- Reaction Termination and Detection:

- Stop the reaction by adding a termination solution (e.g., EDTA) or the detection reagent as per the manufacturer's instructions.

- Allow the detection reaction to proceed for the recommended time.

- Data Acquisition: Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

3. Data Analysis:

- Subtract the background signal (no kinase control) from all other measurements.

- Normalize the data by setting the positive control (no inhibitor) to 100% activity and the negative control (e.g., a known potent inhibitor or no enzyme) to 0% activity.

- Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

- Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion

This compound (Compound I-96) is a multi-targeting kinase inhibitor with a confirmed inhibitory activity against PIM-1. While it is reported to inhibit CDK-2, GSK-3, and SRC, quantitative data for these interactions are not currently available in the public domain. The provided general experimental protocols and signaling pathway diagrams serve as a foundation for researchers to design and conduct further in vitro studies to fully characterize the inhibitory profile and mechanism of action of this compound. Further research is warranted to elucidate the complete inhibitory spectrum and therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biorbyt.com [biorbyt.com]

- 7. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Targets of Dasatinib, a Multi-Targeted Protein Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the cellular targets of Dasatinib (B193332), a potent, second-generation tyrosine kinase inhibitor. Initially developed for the treatment of chronic myeloid leukemia (CML), Dasatinib's polypharmacology—its ability to bind to multiple targets—makes it a valuable tool for research and a case study in the complexities of targeted therapy.[1] This guide summarizes its key cellular targets, presents quantitative inhibitory data, details common experimental protocols for target validation, and visualizes the core signaling pathways it modulates.

Cellular Targets of Dasatinib

Dasatinib functions as an ATP-competitive inhibitor, binding to the kinase domain of several key oncoproteins.[2] Its primary therapeutic efficacy in Philadelphia chromosome-positive (Ph+) leukemias stems from its potent inhibition of the BCR-ABL fusion protein.[3][4] However, its activity extends to a range of other kinases, which are often referred to as "on-targets" in contexts like CML, but can be considered "off-targets" in other experimental settings.[5] These interactions are crucial for understanding both its therapeutic effects and its potential side effects.

The main targets of Dasatinib include:

-

BCR-ABL Kinase : The hallmark oncogenic driver in CML and Ph+ acute lymphoblastic leukemia (ALL). Dasatinib is approximately 325 times more potent than imatinib (B729) in inhibiting this kinase.[6]

-

SRC Family Kinases (SFKs) : Including SRC, LCK, LYN, and FYN.[3][7] SFKs are involved in a wide array of cellular processes such as proliferation, migration, and adhesion.[3]

-

c-KIT : A receptor tyrosine kinase implicated in the growth of various tumors, including gastrointestinal stromal tumors (GIST).[3][8]

-

Ephrin (EPH) Receptors : Such as EPHA2, which plays a role in cancer development.[3][9]

-

Platelet-Derived Growth Factor Receptor (PDGFR) : PDGFRβ is a key off-target involved in hematopoiesis and vascular function.[3][7]

Broader chemical proteomics and activity-based protein profiling (ABPP) studies have revealed an even wider spectrum of targets, including both tyrosine kinases and several serine/threonine kinases.[9][10]

Quantitative Data: Kinase Inhibition Profile

The selectivity and potency of a kinase inhibitor are quantified by metrics such as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). The following table summarizes the inhibitory activity of Dasatinib against some of its key cellular targets. Lower values indicate higher potency.

| Target Kinase | Kinase Family | IC50 / Kᵢ (nM) | Primary Role / Significance |

| ABL1 | Tyrosine Kinase | < 1 - 14 | Primary therapeutic target in CML.[5] |

| SRC | Tyrosine Kinase | < 1 | Key target in cell proliferation, migration, and adhesion.[9] |

| LCK | Tyrosine Kinase | < 1 | Member of the SRC family, crucial in T-cell signaling.[3] |

| LYN | Tyrosine Kinase | < 1 | Member of the SRC family.[3] |

| YES | Tyrosine Kinase | < 1 | Member of the SRC family.[7][11] |

| c-KIT | Receptor Tyrosine Kinase | 1 - 10 | Involved in hematopoiesis and tumorigenesis.[12] |

| PDGFRβ | Receptor Tyrosine Kinase | 1 - 20 | Role in vascular function and cell growth.[3] |

| EPHA2 | Receptor Tyrosine Kinase | ~25 | Implicated in various cancers.[3][9] |

| DDR1 | Receptor Tyrosine Kinase | < 100 | Target identified in gastric cancer. |

| p90RSK | Serine/Threonine Kinase | - | A novel identified target important for cell viability.[9] |

| PIM-3 | Serine/Threonine Kinase | - | A previously unknown target identified via profiling.[10] |

Note: IC50 and Kᵢ values can vary based on the assay conditions and cell type used.

Signaling Pathways Modulated by Dasatinib

Dasatinib exerts its therapeutic effects by blocking critical downstream signaling cascades. By inhibiting its primary targets, it effectively shuts down pathways that drive oncogenesis.

A. BCR-ABL and SRC Signaling Inhibition

In CML, the constitutively active BCR-ABL kinase drives cell proliferation and survival primarily through the PI3K-Akt, RAS-MAPK/ERK, and JAK-STAT pathways.[13][14] Dasatinib's inhibition of BCR-ABL and SRC kinases blocks the phosphorylation of downstream substrates, leading to cell cycle arrest and apoptosis in cancer cells.[15][16]

Experimental Protocols for Target Identification and Validation

The identification and validation of kinase inhibitor targets involve a combination of biochemical and cell-based assays. Below are detailed protocols for fundamental techniques used in the study of Dasatinib.

A. In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Materials:

-

Recombinant kinase of interest

-

Kinase-specific substrate (peptide or protein)

-

ATP (often radiolabeled [γ-³²P]ATP)

-

Dasatinib stock solution (in DMSO)

-

Kinase reaction buffer

-

Phosphocellulose paper or other capture medium

-

Scintillation counter

Procedure:

-

Prepare Serial Dilutions: Create a series of Dasatinib dilutions from the stock solution.

-

Kinase Reaction: In a microplate, combine the recombinant kinase, its specific substrate, and the kinase reaction buffer.

-

Inhibitor Addition: Add the diluted Dasatinib or a DMSO vehicle control to the appropriate wells.

-

Initiate Reaction: Start the phosphorylation reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific time.

-

Stop Reaction: Terminate the reaction using a stop buffer (e.g., phosphoric acid).

-

Measure Phosphorylation: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP.

-

Quantify: Measure the remaining radioactivity on the paper using a scintillation counter.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of Dasatinib concentration. Use non-linear regression to calculate the IC50 value.

B. Western Blot Analysis for Target Inhibition in Cells

This method assesses whether Dasatinib inhibits the phosphorylation of its target kinase within a cellular context.

Materials:

-

Cell line expressing the target kinase (e.g., K562 for BCR-ABL)

-

Dasatinib stock solution (in DMSO)

-

Cell culture medium

-

Phosphate Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-SRC, anti-total-SRC)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat the cells with varying concentrations of Dasatinib (e.g., 0, 1, 10, 100 nM) for a set time (e.g., 2 hours).[1] Include a DMSO vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer to extract proteins.[1]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific to the phosphorylated form of the target kinase.

-

Wash, then incubate with an HRP-conjugated secondary antibody.

-

-

Detection: Apply an ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Compare the intensity of the phospho-protein bands between treated and control samples. Re-probe the membrane with an antibody for the total protein of the target kinase to ensure equal loading.

C. Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics strategy used to identify the cellular targets of a drug in a native biological system.[9] It uses chemical probes that covalently bind to the active sites of enzymes.

Materials:

-

Dasatinib-sensitive and -resistant cell lines

-

Activity-based probe (e.g., desthiobiotin-ATP probe)

-

Dasatinib

-

Lysis buffer

-

Streptavidin-coated beads for enrichment

-

Trypsin for protein digestion

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) equipment

Procedure:

-

Cell Lysis and Drug Treatment: Harvest and lyse cells. Treat the cell lysate with Dasatinib or a vehicle control. This allows Dasatinib to bind to its targets.[9]

-

Probe Labeling: Add the desthiobiotin-ATP probe to the lysate. The probe will bind to the ATP-binding sites of kinases that are not already occupied by Dasatinib.

-

Enrichment: Use streptavidin-coated beads to pull down the probe-labeled proteins.

-

Elution and Digestion: Elute the bound proteins and digest them into smaller peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS to identify and quantify the proteins.

-

Data Analysis: Proteins that show a significantly reduced signal in the Dasatinib-treated sample compared to the control are identified as potential targets, as Dasatinib's binding prevented the probe from labeling them.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. Dasatinib - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Dasatinib: a new step in molecular target therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Identification of molecular targets for the targeted treatment of gastric cancer using dasatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

The Structure-Activity Relationship of MAPK11 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) for inhibitors of Mitogen-Activated Protein Kinase 11 (MAPK11), also known as p38β. As a key player in cellular signaling pathways related to stress responses and inflammation, MAPK11 has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative conditions like Huntington's disease, various cancers, and autoimmune disorders.[1][2] This document provides a comprehensive overview of the chemical scaffolds, quantitative inhibitory data, experimental methodologies, and the intricate signaling pathways associated with MAPK11 inhibition.

Introduction to MAPK11 and its Inhibition

The p38 Mitogen-Activated Protein Kinase (MAPK) family, consisting of four isoforms (α, β, γ, and δ), are serine/threonine kinases that play a pivotal role in transducing extracellular signals into cellular responses.[1] MAPK11 (p38β) is activated by pro-inflammatory cytokines and environmental stress, subsequently phosphorylating a wide array of downstream substrates, including transcription factors and other kinases.[3] This activation regulates diverse cellular processes such as proliferation, differentiation, and apoptosis.[4] Consequently, the development of potent and selective MAPK11 inhibitors is a promising avenue for therapeutic intervention.[1][2]

The design of MAPK11 inhibitors often revolves around ATP-competitive mechanisms, where small molecules bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates.[2] The structure-activity relationship (SAR) studies detailed in this guide focus on how chemical modifications to various scaffolds influence their inhibitory potency against MAPK11.

Core Scaffolds and Structure-Activity Relationship (SAR)

Several chemical scaffolds have been investigated for their potential to inhibit MAPK11. This section details the SAR for three prominent classes of inhibitors: dibenzocycloheptanones, diarylsulfones, and sulfoxides. The data presented is primarily derived from studies aimed at identifying potent inhibitors for Huntington's disease.[1]

Dibenzocycloheptanone Derivatives

The dibenzocycloheptanone (or dibenzosuberone) scaffold has been a fertile ground for the development of potent p38 MAPK inhibitors.[5][6] The general structure and key points of modification are highlighted below.

Caption: Core structure of dibenzocycloheptanone-based MAPK11 inhibitors.

Table 1: SAR of Dibenzocycloheptanone Derivatives against MAPK11 [1]

| Compound | R¹ (at C7) | R² (on Phenyl Ring) | IC₅₀ (nM) |

| 12a (Skepinone-L) | H | H | 19.2 |

| 12f | -OH | H | 11.5 |

| 13a | -OCH₃ | H | 6.40 |

| 13b | -OCH₂CH₃ | H | 4.20 |

| 15a | H | 4-F | 22.3 |

| 15b | H | 3-CH₃ | 18.5 |

| 15c | H | 4-CH₃ | 21.7 |

Key SAR Insights:

-

Modifications at the R¹ position: Introducing small hydrophilic groups at the 7-position of the dibenzosuberone (B195587) ring generally enhances inhibitory activity. For instance, a hydroxyl group (12f), and more significantly, methoxy (B1213986) (13a) and ethoxy (13b) groups, led to a notable increase in potency compared to the unsubstituted parent compound (12a).[1]

-

Modifications at the R² position: Substitution on the 2-phenylamino ring with small hydrophobic groups did not significantly improve activity. Compounds with fluoro (15a) or methyl (15b, 15c) substitutions showed similar or slightly reduced potency compared to the unsubstituted analog.[1]

Diaryl Sulfone and Sulfoxide (B87167) Derivatives

Scaffold hopping from the dibenzocycloheptanone core led to the exploration of diaryl sulfone and sulfoxide derivatives as novel MAPK11 inhibitors.

Table 2: SAR of Diaryl Sulfone and Sulfoxide Derivatives against MAPK11 [1]

| Compound | X | R¹ | IC₅₀ (nM) |

| 16a | SO₂ | H | >1000 |

| 16b | SO₂ | 4-F | 89.6 |

| 16c | SO₂ | 3-CH₃ | 112 |

| 16d | SO₂ | 4-CH₃ | 125 |

| 17a | SO | H | >1000 |

| 17b | SO | 4-F | 156 |

| 17c | SO | 3-CH₃ | 211 |

| 17d | SO | 4-CH₃ | 234 |

Key SAR Insights:

-

The diaryl sulfone and sulfoxide scaffolds generally exhibited lower potency compared to the optimized dibenzocycloheptanone derivatives.

-

Similar to the dibenzocycloheptanone series, substitutions on the phenyl ring with small hydrophobic groups were crucial for activity. The unsubstituted diaryl sulfone (16a) and sulfoxide (17a) were largely inactive.

-

A fluoro substitution (16b and 17b) provided the best potency within these series, suggesting that electronic effects might play a role in inhibitor binding.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the development of MAPK11 inhibitors.

General Synthesis of Dibenzosuberone Scaffold

The synthesis of the dibenzosuberone core is a critical step in the preparation of this class of inhibitors. A common route involves an intramolecular Friedel-Crafts acylation.[6]

Caption: General workflow for the synthesis of the dibenzosuberone scaffold.

Step-by-Step Protocol:

-

Acid Chloride Formation: To a solution of 2-phenethylbenzoic acid in an anhydrous solvent (e.g., dichloromethane), add an excess of thionyl chloride. Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 2-phenethylbenzoyl chloride.

-

Intramolecular Friedel-Crafts Acylation: Dissolve the crude acyl chloride in a suitable solvent (e.g., dichloromethane) and cool to 0°C. Add a Lewis acid, such as aluminum chloride, portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the dibenzosuberone.

General Synthesis of Diaryl Sulfones

Diaryl sulfones can be synthesized through various methods, including the base-promoted coupling of sulfonyl hydrazides with diaryliodonium salts.

Step-by-Step Protocol:

-

Reaction Setup: In a reaction vessel, combine the desired sulfonyl hydrazide, diaryliodonium salt, and a suitable base (e.g., potassium carbonate) in a solvent such as n-propanol.

-

Reaction Conditions: Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction progress by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography to yield the desired diaryl sulfone.

MAPK11 Kinase Inhibition Assay (Mobility Shift Assay)

The inhibitory activity of the synthesized compounds against MAPK11 is typically determined using a mobility shift assay. This assay measures the enzymatic activity of the kinase by detecting the phosphorylation of a substrate.[1]

Caption: Workflow for a mobility shift kinase assay to determine IC₅₀ values.

Detailed Protocol:

-

Reagents and Buffers:

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

-

MAPK11 Enzyme: Recombinant human MAPK11.

-

Substrate: A suitable fluorescently labeled peptide substrate for MAPK11.

-

ATP: Adenosine triphosphate.

-

Test Compounds: Dissolved in DMSO.

-

-

Assay Procedure:

-

Prepare a reaction mixture containing the kinase buffer, MAPK11 enzyme, and the fluorescently labeled substrate.

-

Add varying concentrations of the test compound or DMSO (as a control) to the reaction mixture in a 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution containing EDTA.

-

-

Detection and Data Analysis:

-

Analyze the reaction mixture using a capillary electrophoresis-based microfluidic device. The phosphorylated and non-phosphorylated substrates will have different electrophoretic mobilities, allowing for their separation and quantification.

-

Measure the fluorescence intensity of the separated substrate and product peaks.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

MAPK11 Signaling Pathway

MAPK11 is a component of the broader p38 MAPK signaling cascade, which is activated by a variety of extracellular stimuli. The pathway involves a three-tiered kinase module: a MAPKKK, a MAPKK, and the MAPK itself.[7]

Caption: Simplified signaling pathway of MAPK11 activation and downstream effects.

Upstream Activation: MAPK11 is activated through phosphorylation by upstream MAP kinase kinases (MAPKKs), primarily MKK3 and MKK6.[4] These MAPKKs are, in turn, activated by a variety of MAPKK kinases (MAPKKKs) such as TAK1 and MEKKs, which are responsive to extracellular signals like pro-inflammatory cytokines (e.g., TNF-α and IL-1β) and cellular stress.[7]